Iervin
Description
Iervin, also known as Jervine (CAS No. 469-59-0), is a steroidal alkaloid derived from plants in the Veratrum genus, including Veratrum nigrum L. and Veratrum schindleri Loes.f. . Its molecular formula is C₂₇H₃₉NO₃, with a molecular weight of 425.6 g/mol. Traditionally used in Chinese medicine, it is characterized by a bitter and pungent taste and is classified as "cold" in nature, targeting the liver, lungs, and stomach meridians .
Jervine is a potent inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor. This mechanism underlies its teratogenic effects, such as inducing mandibular hypoplasia and incisor agenesis in murine embryos at concentrations as low as 10 µM . Its structural similarity to cyclopamine, another Veratrum-derived alkaloid, positions it as a critical compound for studying developmental biology and cancer therapeutics.
Properties
IUPAC Name |
3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEXYFLHGFJONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871652 | |
| Record name | 3-Hydroxy-17,23-epoxyveratraman-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Iervin would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production process and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Iervin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a secondary alcohol group in this compound would yield a ketone, while reduction of a ketone group would yield a secondary alcohol.
Scientific Research Applications
Iervin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Iervin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Iervin with two structurally and functionally related compounds: cyclopamine (structural analog) and vismodegib (functional analog).
| Property | This compound (Jervine) | Cyclopamine | Vismodegib |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₉NO₃ | C₂₇H₄₁NO₂ | C₁₉H₁₄Cl₂N₂O₃S |
| Molecular Weight (g/mol) | 425.6 | 411.6 | 421.3 |
| CAS Number | 469-59-0 | 4449-51-8 | 879085-55-9 |
| Source | Veratrum nigrum L. | Veratrum californicum | Synthetic |
| Biological Target | Smoothened (Smo) | Smoothened (Smo) | Smoothened (Smo) |
| Mechanism | Competitive inhibition of Smo | Competitive inhibition of Smo | Binds Smo transmembrane domain |
| Key Biological Effects | Mandibular defects in embryos | Holoprosencephaly in embryos | Basal cell carcinoma suppression |
| Therapeutic Applications | Developmental studies | Cancer research | FDA-approved for BCC treatment |
Structural Comparison: this compound vs. Cyclopamine
Both this compound and cyclopamine are steroidal alkaloids with a cyclopamine-like core structure, differing by a single ketone group (this compound: C11-ketone; cyclopamine: C11-hydroxyl) . Despite this minor structural variation, both compounds inhibit Smo with comparable potency (IC₅₀ ~100–500 nM). However, this compound exhibits stronger teratogenic effects in murine models, causing mandibular hypoplasia at lower doses than cyclopamine .
Functional Comparison: this compound vs. Vismodegib
Vismodegib, a synthetic Smo inhibitor, shares functional overlap with this compound but differs structurally. While this compound and cyclopamine bind Smo competitively, vismodegib interacts with Smo’s transmembrane domain, leading to irreversible inhibition . Clinically, vismodegib has superior bioavailability and is FDA-approved for basal cell carcinoma (BCC), whereas this compound’s toxicity limits its therapeutic use .
Research Findings
- Efficacy in Cancer Models: Cyclopamine reduces tumor growth in medulloblastoma xenografts by 60% at 10 mg/kg, whereas this compound shows similar efficacy but higher off-target toxicity .
- Developmental Toxicity : this compound-treated embryos exhibit 100% incidence of mandibular defects, compared to 70% in cyclopamine models .
- Clinical Relevance : Vismodegib achieves 65% response rates in metastatic BCC, highlighting its advantage over plant-derived alkaloids in clinical settings .
Critical Analysis of Structural vs. Functional Similarity
For example, 11-ketocyclopamine (a derivative of cyclopamine) shares 90% structural similarity with this compound but shows reduced Smo binding affinity due to altered stereochemistry . Conversely, vismodegib—structurally distinct from this compound—achieves superior clinical outcomes by optimizing pharmacokinetic properties .
Biological Activity
Iervin, a compound derived from the plant Iberis amara , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the various biological activities attributed to this compound, supported by case studies, research findings, and data tables summarizing relevant studies.
Overview of this compound
This compound is classified as a benzylisoquinoline alkaloid , which is known for its diverse biological effects. Alkaloids are a group of naturally occurring organic compounds that mainly contain basic nitrogen atoms. They are known for their pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells.
Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) following lipopolysaccharide (LPS) stimulation. The results indicate that this compound may modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases.
3. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals.
Table 2: Antioxidant Activity of this compound
These findings indicate that this compound possesses significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:
- Inhibition of Enzymatic Pathways : this compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing cytokine production.
- Modulation of Cell Signaling : It is suggested that this compound interacts with cell surface receptors, influencing intracellular signaling cascades related to inflammation and immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
